(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride
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Overview
Description
(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of two bromine atoms on the phenyl ring, an amino group, and an alcohol group, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,5-dibromobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using a chiral amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atoms or convert the amino group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated or aminated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antidepressant.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission or metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmitter release, uptake, or degradation, thereby exerting its biological effects.
Comparison with Similar Compounds
- 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride
- 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol hydrochloride
- 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride
Comparison:
- Uniqueness: The presence of bromine atoms in (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
- Reactivity: Bromine atoms can participate in unique substitution and elimination reactions compared to other halogens or substituents.
- Biological Activity: The compound’s specific structure may result in unique interactions with biological targets, offering potential advantages in therapeutic applications.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-amino-2-(3,5-dibromophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVMXBCVAPHWEC-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Br)Br)[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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